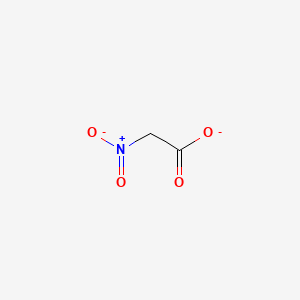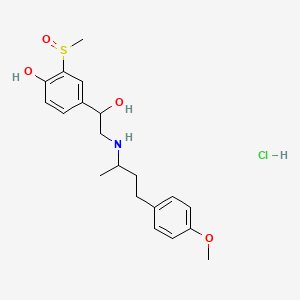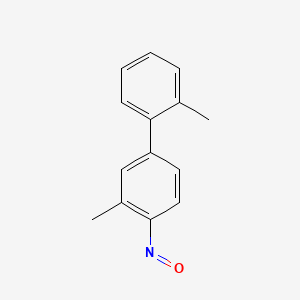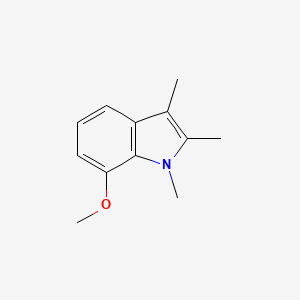
7-Methoxy-1,2,3-trimethylindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-1,2,3-trimethylindole is a methylindole.
Scientific Research Applications
Antitumor and Antimitotic Agent
7-Methoxy-1,2,3-trimethylindole derivatives have been explored for their antitumor properties, targeting tubulin at the colchicine binding site, thereby inducing apoptotic cell death in cancer cells. Such compounds have shown significant antiproliferative effects, highlighting their potential in cancer therapy (Romagnoli et al., 2008).
Synthesis of Pyrrolo[2,3-f]quinolines
This compound also plays a role in the synthesis of pyrrolo[2,3-f]quinolines, a class of compounds with potential pharmacological activities. The reactivity of 7-methoxy-1,2,3-trimethylindole with various β-dicarbonyl compounds has been studied, showcasing its utility in organic synthesis and the potential development of new therapeutic agents (Yamashkin et al., 2006).
Photocleavage Efficiency
In the realm of photochemistry, derivatives of 7-methoxy-1,2,3-trimethylindole have been investigated for their photocleavage properties. Specifically, the methoxy substitution has been found to enhance the efficiency of photocleavage, making these compounds valuable in the study of light-induced chemical reactions and potential applications in photodynamic therapy (Papageorgiou & Corrie, 2000).
Modulation of Aryl Hydrocarbon Receptor
Methylated and methoxylated indoles, including 7-methoxy-1,2,3-trimethylindole derivatives, have been identified as ligands for the human aryl hydrocarbon receptor (AhR). These compounds exhibit a range of activities from full agonists to antagonists, influencing the transcriptional activity of AhRs. This modulation has implications for understanding the toxicological effects of environmental chemicals and developing novel therapeutic agents targeting the AhR pathway (Štěpánková et al., 2018).
Nitric Oxide Synthase Inhibition
Research has identified 7-methoxy-1H-indazole, a closely related compound, as an inhibitor of neuronal nitric oxide synthase. This finding suggests that derivatives of 7-methoxy-1,2,3-trimethylindole might also hold potential in the modulation of nitric oxide synthases, which are crucial in various physiological and pathological processes (Sopková-de Oliveira Santos et al., 2002).
properties
Product Name |
7-Methoxy-1,2,3-trimethylindole |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
7-methoxy-1,2,3-trimethylindole |
InChI |
InChI=1S/C12H15NO/c1-8-9(2)13(3)12-10(8)6-5-7-11(12)14-4/h5-7H,1-4H3 |
InChI Key |
BGYNKFZIOWEOSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C=CC=C2OC)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



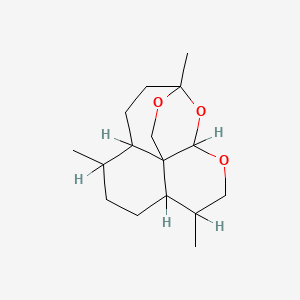
![[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-N-(2-hydroxyethyl)-N-methylphosphonamidic acid](/img/structure/B1208580.png)
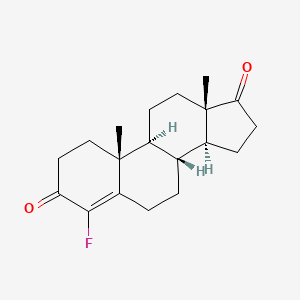
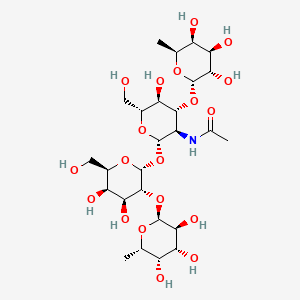

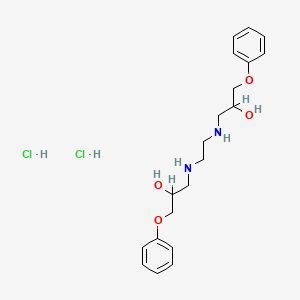
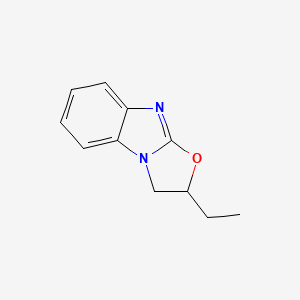
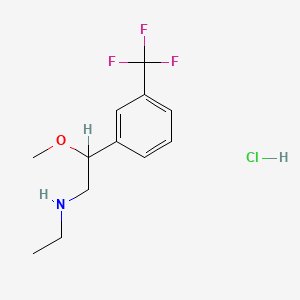
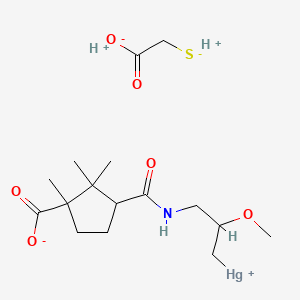
![7-[3,5-Dihydroxy-2-(3-hydroxyoctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B1208592.png)

